molecular formula C15H21N3 B1283814 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 926244-63-5

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No. B1283814
CAS RN: 926244-63-5
M. Wt: 243.35 g/mol
InChI Key: OAWVYLVXYFMRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, is a derivative of the pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Pyrazole derivatives have been extensively studied due to their biological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of tert-butyl groups to improve the stability and reactivity of the compound. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a related compound, has been reported to be efficient and versatile, allowing for further functionalization to obtain various 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Similarly, the synthesis of N-tert-butanesulfinyl imines demonstrates the utility of tert-butyl groups in the preparation of versatile intermediates for asymmetric synthesis of amines .

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives can be elucidated using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and supported by computational studies. For example, the structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine has been studied using SC-XRD and various computational methods, including density functional theory (DFT), to optimize the geometry and analyze vibrational frequencies and nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, the reaction of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control, which can then react with electrophiles or undergo cyclization to form other heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of tert-butyl groups has been shown to enhance the stability of the pyrazole ring and facilitate the formation of hydrogen-bonded chains and aggregates, as observed in various crystal structures . Additionally, the electronic properties, such as the contribution of frontier orbitals to electronic transitions, can be studied using UV-Vis spectroscopy and computational methods .

Scientific Research Applications

  • Synthesis and Protective Groups in Organic Chemistry : One study explores the use of tert-butyl as a pyrazole protecting group, highlighting its role in the preparation and application in organic synthesis, demonstrating the compound's utility in this field (Pollock & Cole, 2014).

  • Spectroscopic Studies and Reactivity Analysis : Another research focuses on the reactivity and spectroscopic properties of compounds related to 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, providing insights into their chemical behavior and potential applications in material science and analytical chemistry (Herberhold et al., 1997).

  • Methodological Advances in Organic Synthesis : A study reported an efficient synthesis methodology for derivatives of this compound, showcasing its relevance in developing new synthetic routes in organic chemistry (Becerra et al., 2021).

  • Crystallography and Molecular Structure : Research on the crystallographic structure of similar compounds reveals detailed insights into molecular arrangements and interactions, which are crucial for understanding material properties and designing new materials (Quiroga et al., 2013).

  • Application in Catalysis : The compound's derivatives have been explored as catalysts in chemical reactions, such as copolymerization processes, indicating their potential utility in industrial chemistry and materials engineering (Matiwane et al., 2020).

  • Nonlinear Optical Studies and Photophysics : Another study investigated the synthesis and molecular structure of a related compound, emphasizing its nonlinear optical properties, which is significant for applications in photonics and optoelectronics (Tamer et al., 2016).

properties

IUPAC Name

5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10-6-7-12(11(2)8-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWVYLVXYFMRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Synthesis routes and methods

Procedure details

To a heated solution of 2,4-dimethylphenylhydrazine hydrochloride (1.38 g, 8 mmol) in EtOH/water/1M NaOH (20 mL/12 mL/8 mL) at 50° C., 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8 mmol) was added and the reaction heated until finished by LC-MS. The solution was partitioned between EtOAc and water, and extracted twice. The extracts were washed with brine, dried with magnesium sulfate, filtered, and concentrated. Purification using silica gel chromatography eluting with an EtOAC/hexane gradient (5-20%) gave 3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine (700 mg, 36% yield). 1H NMR (300 MHz, DMSO d6) δ 1.09 (s, 9H), 1.98 (s, 3H), 2.32 (s, 3H), 4.76 (s, 2H), 5.26 (s, 1H), 7.11 (m, 3H). LC-MS (ESI) m/z 244 (M+H)+.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.